molecular formula C15H13N7OS2 B2981622 N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide CAS No. 1206987-66-7

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide

Cat. No.: B2981622
CAS No.: 1206987-66-7
M. Wt: 371.44
InChI Key: ODYLPGQWARJTFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features an imidazo[2,1-b]thiazole ring, a phenyl group, and a tetrazole moiety, making it an interesting subject for research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide typically involves multi-step organic reactions. One common method includes the formation of the imidazo[2,1-b]thiazole ring through cyclization reactions, followed by the introduction of the phenyl group via electrophilic aromatic substitution. The tetrazole moiety is often introduced through a [3+2] cycloaddition reaction between an azide and a nitrile compound. The final step involves the formation of the thioacetamide linkage under mild conditions to avoid decomposition of the sensitive tetrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow reactors to ensure consistent product quality. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are critical to the industrial-scale synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the thioacetamide group to an amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles such as amines or thiols, and appropriate solvents like dichloromethane or ethanol.

Major Products

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Amines and reduced thioacetamide derivatives.

    Substitution: Various substituted phenyl or tetrazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials, such as polymers or catalysts, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide involves its interaction with specific molecular targets. The imidazo[2,1-b]thiazole ring and tetrazole moiety can bind to enzymes or receptors, modulating their activity. This compound may inhibit enzyme function by binding to the active site or allosteric sites, thereby affecting the biochemical pathways in which these enzymes are involved. Additionally, its ability to interact with cellular membranes or DNA could contribute to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide: shares similarities with other compounds containing imidazo[2,1-b]thiazole, phenyl, and tetrazole groups, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the imidazo[2,1-b]thiazole and tetrazole rings provides a versatile scaffold for further functionalization, making it a valuable compound for drug discovery and material science.

Properties

IUPAC Name

N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N7OS2/c1-21-15(18-19-20-21)25-9-13(23)16-11-4-2-3-10(7-11)12-8-22-5-6-24-14(22)17-12/h2-8H,9H2,1H3,(H,16,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODYLPGQWARJTFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N7OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.